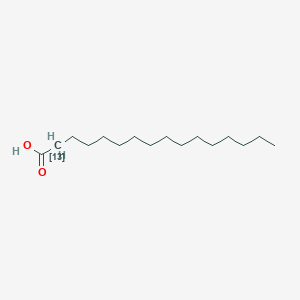

![molecular formula C11H11NO3 B1602462 2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane CAS No. 850350-15-1](/img/structure/B1602462.png)

2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane

Vue d'ensemble

Description

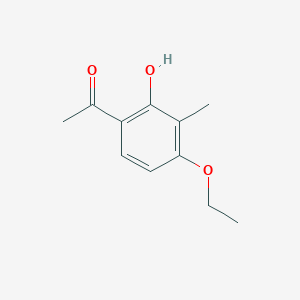

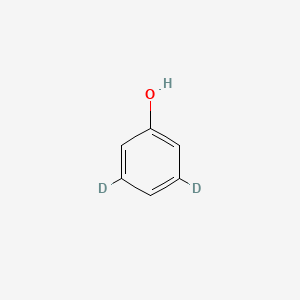

2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane is a chemical compound used for proteomics research . It has a molecular formula of C11H11NO3 and a molecular weight of 205.21 .

Synthesis Analysis

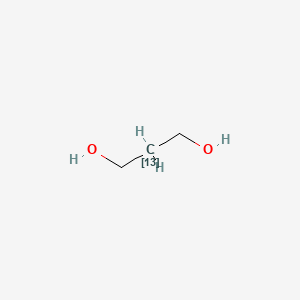

The synthesis of 1,3-dioxolanes, such as 2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane, can be achieved by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This process is typically catalyzed by a Brönsted or a Lewis acid .Molecular Structure Analysis

The molecular structure of 2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane consists of a dioxolane ring attached to a phenoxymethyl group at the 2-position and a cyano group at the 4-position .Chemical Reactions Analysis

Dioxolanes, including 2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane, can act as bases, forming salts with strong acids and addition complexes with Lewis acids . They may react violently with strong oxidizing agents . For example, deprotection of 2-phenyl-1,3-dioxolane to benzaldehyde can be achieved in water in five minutes at 30 °C .Applications De Recherche Scientifique

1,3-dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The corresponding saturated 6-membered C4O2 rings are called dioxanes .

-

Protecting Groups in Organic Chemistry

- 1,3-dioxolane is widely used as a protecting group for carbonyl function and adjacent diols in the synthesis of natural or intermediate compounds, which are useful in the pharmaceutical, fragrance, and polymer manufacturing .

- The ketal is produced by acid catalyzed reaction with ethylene glycol, the reduction reaction carried out, and the protecting group removed by hydrolysis to produce 4-hydroxymethylcyclohexanone .

-

Sonochemical Synthesis

- The sonochemical synthesis of 1,3-dioxolane derivatives using graphene oxide catalyst by applying two methods has been described .

- In the first method, the synthesis of 1,3-dioxolane by ring-opening of epoxides in the presence of ketones catalyzed by graphene oxide (GO) under ultrasonic irradiation is described .

- In the second sonochemical procedure, the synthesis of 1,3-dioxolane derivatives by the reaction of 1,2-diols with ketones using the same GO catalyst is described .

-

In Situ Polymerization

- By tuning the molecular structure of the liquid precursor from being a five-membered cyclic DOL to a six-membered cyclic 1,3-dioxane (DOX), the in situ fabricated poly(DOX) PE obtained exhibits superior oxidation stability (exceeding 4.7 V) owing to its prolonged alky chain that lowers its HOMO level .

-

Protection of Carbonyl Compounds

- Organic compounds containing carbonyl groups sometimes need protection so that they do not undergo reactions during transformations of other functional groups that may be present .

- A variety of approaches to protection and deprotection of carbonyls including as dioxolanes are known .

- For example, the compound methyl cyclohexanone-4-carboxylate, where lithium aluminium hydride reduction will produce 4-hydroxymethylcyclohexanol. The ester functional group can be reduced without affecting the ketone by protecting the ketone as a ketal .

-

Efficient Synthesis of 2-Methylene-4-Phenyl-1,3-Dioxolane

-

Palladium (0)-Catalyzed Three-Component Reaction

-

Acetalization of Aldehydes and Ketalization of Ketones

- Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .

- A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

- A mixture of orthoesters or molecular sieves can also provide effective water removal through chemical reaction or physical sequestration .

-

Protection of Carbonyl Compounds

- Organic compounds containing carbonyl groups sometimes need protection so that they do not undergo reactions during transformations of other functional groups that may be present .

- For example, deprotection of 2-phenyl-1,3-dioxolane to benzaldehyde can be achieved in water in five minutes at 30 °C .

-

Palladium (0)-Catalyzed Three-Component Reaction

Propriétés

IUPAC Name |

4-(1,3-dioxolan-2-ylmethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c12-7-9-1-3-10(4-2-9)15-8-11-13-5-6-14-11/h1-4,11H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWRQGUDHVZDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)COC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590168 | |

| Record name | 4-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane | |

CAS RN |

850350-15-1 | |

| Record name | 4-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

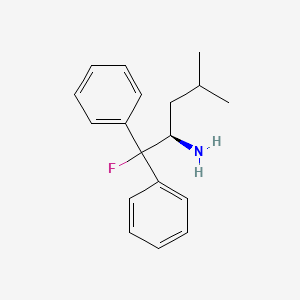

![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1602380.png)

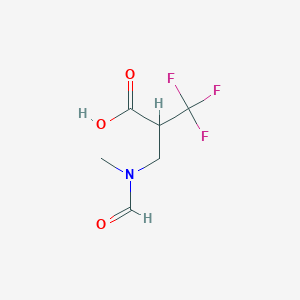

![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602390.png)